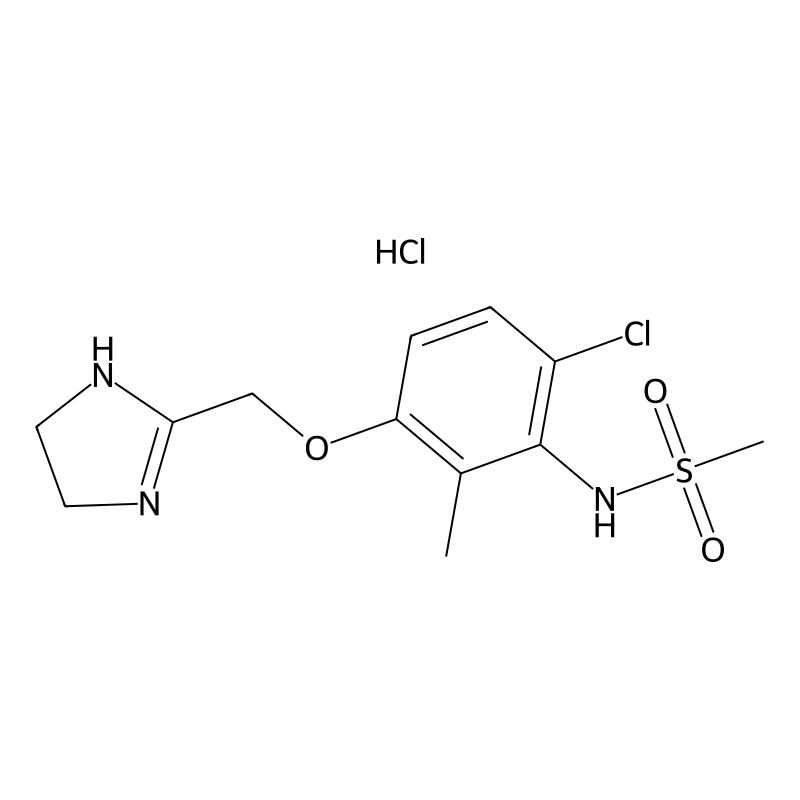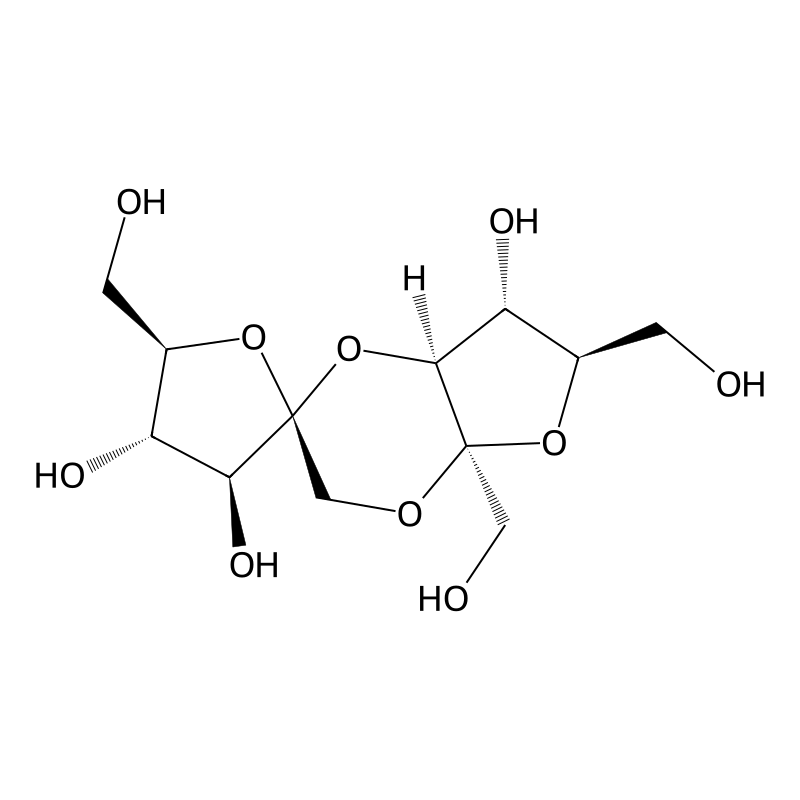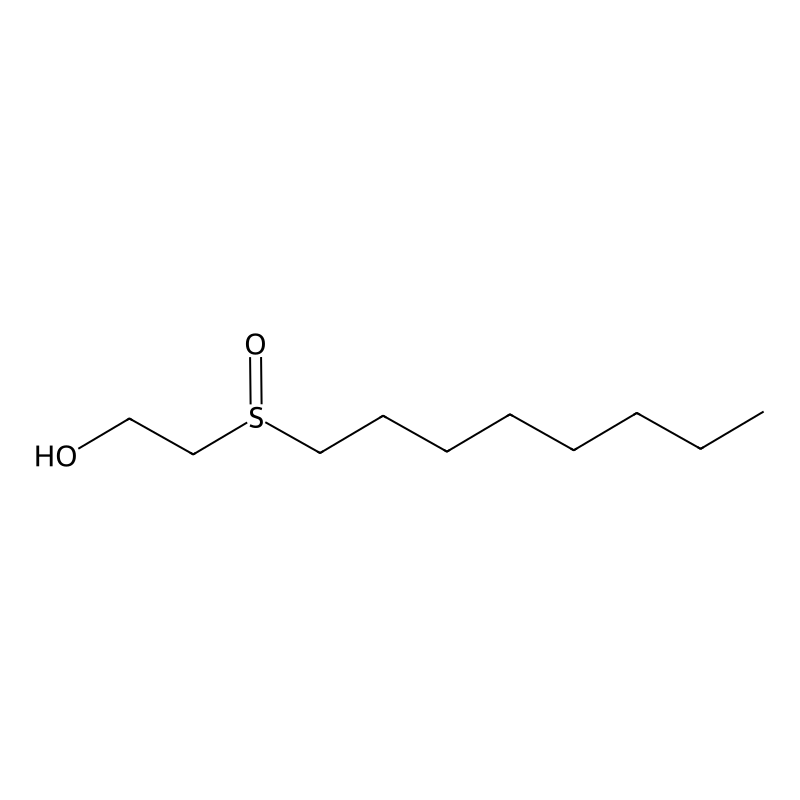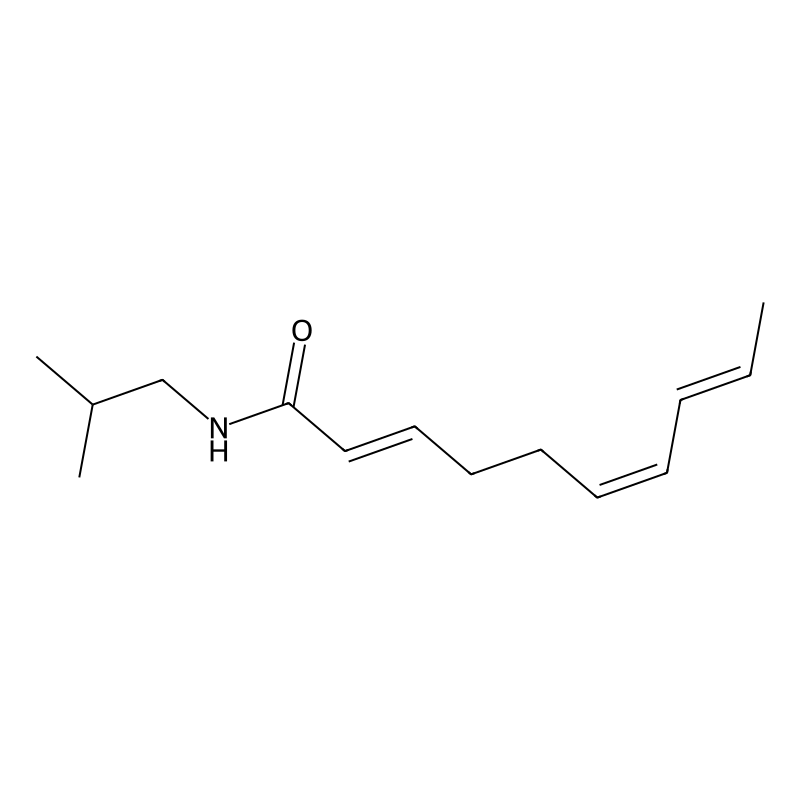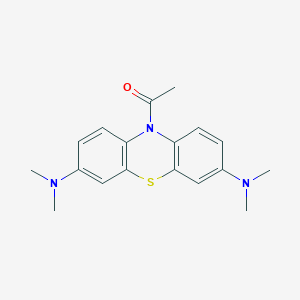Carpropamid
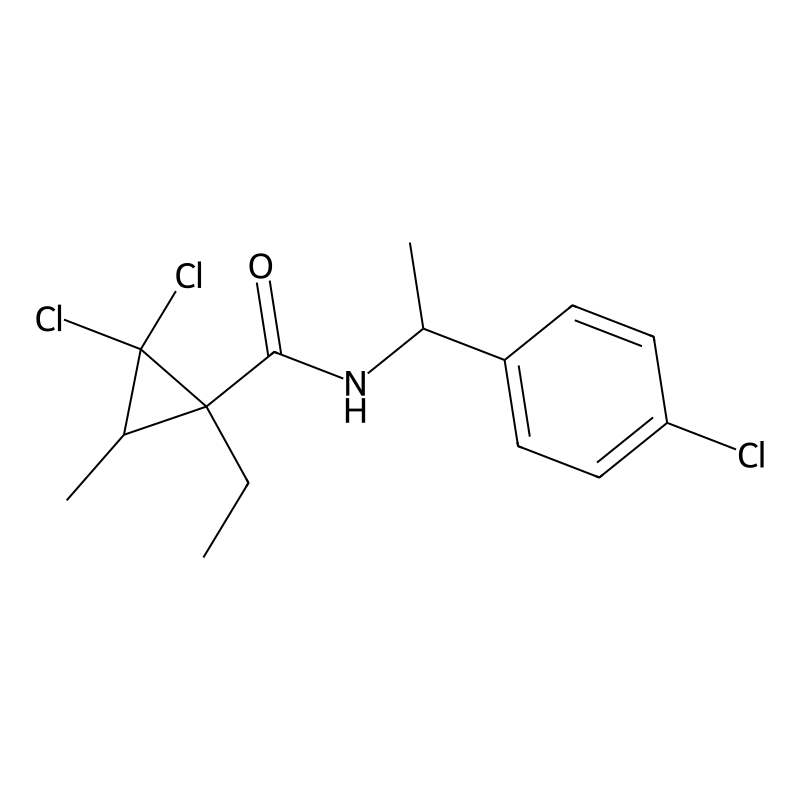
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Enzyme Inhibition:
- Carpropamid has been shown to inhibit the activity of certain enzymes, particularly succinate dehydrogenase (SDH). SDH is an enzyme involved in the citric acid cycle, also known as the Krebs cycle, which plays a crucial role in cellular respiration. Studies have investigated carpropamid's ability to inhibit specific mutant forms of SDH, such as Val75Met-SDH, which are associated with certain tumor types. []
Antibacterial Activity:
- Research has explored the potential antibacterial properties of carpropamid. Studies have shown that it can exhibit bactericidal (killing) or bacteriostatic (inhibiting growth) effects against various bacterial strains. However, further research is needed to fully understand its mechanism of action and potential applications. []
Other Potential Applications:
- Carpropamid is also being investigated for its potential use in other areas of scientific research, such as antifungal and antiprotozoal activity. However, these applications are currently in the early stages of exploration, and more research is necessary to determine its efficacy and safety.
Carpropamid is a synthetic compound classified as a cyclopropylcarboxamide, with the chemical formula C15H18Cl3NO. It is derived from the formal condensation of the carboxy group of 2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxylic acid. This compound is primarily recognized for its fungicidal properties, particularly against rice blast disease caused by the fungus Pyricularia oryzae . Its structural uniqueness includes a cyclopropyl ring and multiple chlorine substituents, which contribute to its biological activity.
Carpropamid acts as a specific inhibitor of the enzyme scytalone dehydratase []. This enzyme plays a crucial role in the synthesis of melanin, a pigment essential for fungal growth and spore formation. By inhibiting this enzyme, carpropamid disrupts melanin production, hindering fungal development and ultimately leading to cell death.
Carpropamid undergoes several reactions typical of carboxamides, including hydrolysis and substitution reactions. The compound acts as an inhibitor of specific enzymes involved in melanin biosynthesis in fungi. Notably, it inhibits scytalone dehydratase, which plays a crucial role in converting scytalone to other melanin precursors . This inhibition leads to disrupted pigmentation and impaired fungal growth.
Carpropamid exhibits significant antifungal activity, particularly against the rice blast pathogen Pyricularia oryzae. Studies have shown that it effectively inhibits melanin biosynthesis in fungal appressorium cells, which is essential for their pathogenicity . The compound has also been reported to affect pigmentation in various fungal species by targeting specific metabolic pathways . Its efficacy in agricultural applications makes it a valuable fungicide in rice cultivation.
The synthesis of Carpropamid involves several steps:
- Formation of Cyclopropyl Ring: The initial step typically includes the preparation of the cyclopropyl moiety through cyclization reactions.
- Chlorination: Chlorination reactions introduce chlorine atoms into the aromatic system.
- Condensation Reaction: The final step involves the condensation of the cyclopropylcarboxylic acid with an amine to form the carboxamide structure.
These synthetic routes ensure that Carpropamid retains its biological activity while allowing for scalability in production .
Carpropamid is primarily used as a fungicide in agriculture, specifically targeting rice crops to control rice blast disease. Its unique mechanism of action makes it effective against various fungal pathogens, reducing crop losses and improving yield. Additionally, its role in research related to fungal biology and resistance mechanisms provides insights into developing new antifungal agents .
Research has focused on understanding how Carpropamid interacts with fungal enzymes and cellular pathways. Studies indicate that resistance mechanisms in fungi, such as mutations in target enzymes like scytalone dehydratase, can reduce the efficacy of Carpropamid . Understanding these interactions is crucial for enhancing its effectiveness and developing strategies to overcome resistance.
Several compounds share structural or functional similarities with Carpropamid. Here are a few notable examples:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Azoxystrobin | Strobilurin | Broad-spectrum fungicide |
| Tricyclazole | Triazole | Antifungal agent against rice pathogens |
| Pyraclostrobin | Strobilurin | Effective against various fungal diseases |
Uniqueness of Carpropamid:
- Carpropamid's specific inhibition of scytalone dehydratase sets it apart from other fungicides that may target different metabolic pathways.
- Its structural components allow for unique interactions within fungal cells, contributing to its efficacy against specific pathogens like Pyricularia oryzae.
Carpropamid, with the IUPAC name N-[1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-1-carboxamide and molecular formula C₁₅H₁₈Cl₃NO, belongs to the class of melanin biosynthesis inhibitor (MBI) fungicides. It features a cyclopropane ring with dichloromethyl, ethyl, and methyl substitutions, along with a carboxamide group connected to a chlorophenylethyl moiety. The compound exists as a mixture of stereoisomers due to three chiral centers in its molecular structure.
Table 1: Physical and Chemical Properties of Carpropamid
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₈Cl₃NO |
| Molecular Weight | 334.67 g/mol |
| CAS Number | 104030-54-8 |
| Physical State | Crystalline solid |
| Water Solubility | 4 ppm |
| EC Number | 600-513-5 |
| GHS Classification | P273, P391, P501 (Environmental hazard) |
Stereochemistry and Isomers
Carpropamid exists as a mixture of four diastereomers due to its three chiral centers: KTU3616A (1R, 3S, 1'R), KTU3616B (1S, 3R, 1'R), KTU3615A (1S, 3R, 1'S), and KTU3615B (1R, 3S, 1'S). This stereochemical complexity significantly influences its binding affinity to the target enzyme, with KTU3616B demonstrating the strongest inhibitory activity among all isomers. The stereochemical relationships directly impact the compound's effectiveness as an antifungal agent and highlight the importance of chiral purity in its agricultural applications.
Val75Methionine (V75M) Mutation in SDH and Reduced Binding Affinity
The Val75Methionine (V75M) mutation in the SDH enzyme represents a primary resistance mechanism against carpropamid. Structural analyses revealed that this single-point mutation (GTG to ATG at codon 75) substitutes valine with methionine in the SDH active site, reducing carpropamid’s binding affinity. Recombinant SDH enzymes with the V75M mutation exhibited up to 564-fold lower sensitivity to carpropamid compared to wild-type enzymes [1] [2]. Computational docking studies suggest that methionine’s bulkier side chain sterically hinders carpropamid’s dichlorophenyl group from occupying the hydrophobic pocket near the catalytic site [1].
The mutation disrupts critical interactions between carpropamid and SDH residues, including:
- Loss of hydrogen bonding between carpropamid’s amide oxygen and SDHB_W224.
- Weakened van der Waals interactions with SDHB_Ile269 due to methionine’s conformational flexibility [1].
In vitro assays confirmed that V75M-mutated SDH enzymes retain catalytic activity for scytalone dehydration but are impervious to carpropamid inhibition at field-relevant concentrations [1] [2].
Evolutionary Dynamics of Resistance Allele Selection in Field Populations
The V75M allele has emerged as a dominant resistance mechanism in M. grisea populations under prolonged carpropamid selection pressure. Field monitoring data from East Asia indicate that resistant strains carrying V75M exhibit no significant fitness cost, enabling rapid allele fixation. Key evolutionary drivers include:
- High selection pressure: Intensive carpropamid use in rice paddies creates a strong bottleneck favoring resistant genotypes.
- Genetic stability: The V75M mutation occurs in a conserved region of the SDHB subunit, minimizing pleiotropic effects on fungal viability [1].
- Clonal propagation: Resistant haplotypes spread efficiently via asexual conidia, bypassing recombination [3].
Population genomics studies reveal that V75M alleles originated independently in multiple regions, suggesting convergent evolution rather than global dissemination of a single lineage [1].
Cross-Resistance Patterns Among Melanin Biosynthesis-Inhibiting Fungicides
Carpropamid resistance via V75M does not confer broad-spectrum cross-resistance to other melanin inhibitors but shows specificity within the carboxamide class:
| Fungicide Class | Target Enzyme | Cross-Resistance Observed? | Resistance Factor (RF) |
|---|---|---|---|
| Carboxamides (e.g., carpropamid) | Scytalone dehydratase | Yes (SDH-binding carboxamides) | 5–564 [1] [4] |
| Hydroxyanilides (e.g., tricyclazole) | 1,3,6,8-tetrahydroxynaphthalene reductase | No | <2 [3] |
| Pyridinecarboxamides (e.g., fluopyram) | Succinate dehydrogenase | Partial (structural analogs) | 3–20 [4] |
The V75M mutation confers strong resistance to carpropamid and moderate resistance to fluopyram, another carboxamide targeting SDH’s ubiquinone-binding site [4]. However, no cross-resistance occurs with tricyclazole, which inhibits a downstream melanin pathway enzyme [3]. Structural analyses attribute this specificity to differences in fungicide binding pockets: carpropamid requires SDHBW224 and SDHDY130 interactions absent in tricyclazole’s target site [1] [3].
Implications for Resistance Management
The V75M-mediated resistance underscores the need for anti-resistance strategies, including:
- Rotation with non-carboxamide fungicides: Tricyclazole and pyroquilon remain effective against V75M strains [3].
- SDH mutation monitoring: PCR-based detection of the GTG→ATG substitution enables early resistance surveillance [1].
- Synergistic formulations: Combining carpropamid with multisite inhibitors (e.g., chlorothalonil) may delay resistance evolution [3].
Stereochemical Optimization of Cyclopropanecarboxamide Derivatives
The stereochemical optimization of carpropamid derivatives represents a critical aspect of rational drug design in melanin biosynthesis inhibitor development. Carpropamid [(1RS,3SR)-2,2-dichloro-N-[(R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide] possesses a complex stereochemical architecture that directly influences its binding affinity and biological activity [2].
The cyclopropane ring system in carpropamid exhibits distinct stereochemical features that contribute to its tight-binding characteristics with scytalone dehydratase. Crystal structure analysis reveals that the (1RS,3SR) configuration positions the ethyl and methyl substituents in a cis-orientation, creating a rigid three-dimensional framework that optimizes hydrophobic interactions within the enzyme active site [3]. The 2,2-dichloro substitution pattern on the cyclopropane ring plays a crucial role in establishing hydrogen bonding interactions, particularly with Asn-131 of the target enzyme [4] [5].
Stereochemical optimization studies have focused on developing enantiopure forms of carpropamid derivatives to enhance selectivity and reduce potential off-target effects. The (1S,3R) configuration demonstrates superior binding affinity compared to its enantiomer, with the chlorophenyl group forming optimal aromatic clustering with enzyme residues Tyr-50, Phe-53, Phe-158, and Phe-162 [3]. This stereochemical arrangement ensures complete coverage of the inhibitor within the enzyme cavity through interactions with the C-terminal region.
The conformational rigidity imposed by the cyclopropane ring system restricts rotational freedom around the carboxamide bond, resulting in a pre-organized binding conformation that reduces the entropic penalty upon enzyme binding [6]. Computational studies indicate that alternative stereochemical configurations lead to significant decreases in binding affinity, with changes in the cyclopropane substitution pattern resulting in 10-100 fold reductions in inhibitory potency [7] [8].
Table 1: Stereochemical Optimization Parameters for Cyclopropanecarboxamide Derivatives
| Parameter | Original Carpropamid | Optimization Target | Impact on Activity |
|---|---|---|---|
| Stereochemical Configuration | (1RS,3SR)-configuration | Enantiopure forms | Enhanced selectivity |
| Cyclopropane Ring Conformation | Cis-oriented substituents | Conformational rigidity | Improved binding affinity |
| Dichlorocyclopropane Substitution | 2,2-dichloro substitution | Chlorine positioning | Hydrogen bonding potential |
| Ethyl Group Orientation | 1-ethyl position | Alkyl chain variation | Hydrophobic interactions |
| Methyl Group Position | 3-methyl position | Methyl group retention | Steric requirements |
| Chlorophenyl Group Arrangement | R-1-(4-chlorophenyl)ethyl | Aromatic ring modifications | Aromatic clustering |
Modifications to the Amine Moiety for Resistance Management
The emergence of carpropamid resistance in Magnaporthe grisea populations has necessitated systematic modifications to the amine moiety of cyclopropanecarboxamide derivatives. The primary resistance mechanism involves a single point mutation (V75M) in the scytalone dehydratase enzyme, where valine at position 75 is replaced by methionine [9] [10]. This mutation creates a more spacious binding pocket that disrupts the tight-binding interactions between carpropamid and the enzyme active site.
Structure-activity relationship studies have demonstrated that modifications to the 4-chlorophenethylamine portion of carpropamid can effectively circumvent resistance mechanisms while maintaining biological activity [11]. Replacement of the 4-chlorophenethyl group with alkyl, cycloalkyl, and substituted phenylalkyl amines has yielded compounds with retained or enhanced activity against resistant fungal strains [11].
Alkyl substitution strategies have shown promising results in resistance management. Isopropyl and sec-butyl derivatives demonstrate moderate activity retention while exhibiting reduced sensitivity to the V75M mutation [11]. The smaller steric profile of these substituents allows for accommodation within the enlarged binding pocket created by the methionine substitution, maintaining essential binding interactions with surrounding residues.
Cycloalkyl modifications have proven particularly effective in combating resistance. Cyclooctyl and adamantyl derivatives exhibit high potency maintenance against both sensitive and resistant strains [11]. The cyclooctyl system successfully replicates the lipophilic and steric properties of the original 4-chlorophenethyl group while providing conformational flexibility that adapts to the altered binding environment. Adamantyl substitution offers exceptional binding affinity through its rigid, cage-like structure that forms extensive hydrophobic contacts with the enzyme active site.
Aralkyl substitutions provide alternative binding modes that can circumvent resistance mechanisms. Benzyl derivatives demonstrate variable effectiveness, with simple benzyl substitution maintaining good activity while sterically demanding variants like 2,4-dimethoxybenzyl show complete loss of activity [11]. The aromatic ring system in aralkyl derivatives contributes to the formation of pi-pi stacking interactions with enzyme aromatics, compensating for potential binding affinity losses due to resistance mutations.
Meta-substituted aromatic derivatives have shown particular promise in resistance management applications. These compounds exploit alternative binding orientations within the enzyme active site, reducing dependence on the Val-75 interaction that is disrupted by the resistance mutation [11]. The meta-substitution pattern allows for maintenance of essential hydrogen bonding networks while providing steric accommodation for the larger methionine residue.
Table 2: Amine Moiety Modifications for Resistance Management
| Modification Type | Specific Examples | Resistance Management | Bioactivity Changes |
|---|---|---|---|
| Alkyl Substitution | Isopropyl, sec-butyl | Reduced V75M sensitivity | Moderate activity retention |
| Cycloalkyl Substitution | Cyclooctyl, adamantyl | Maintained binding affinity | High potency maintenance |
| Aralkyl Substitution | Benzyl, phenethyl | Alternative binding modes | Variable effectiveness |
| Phenyl Ring Substitution | Meta-substituted aromatics | Circumvents mutation effects | Selectivity improvements |
| Chain Length Variation | Ethyl to propyl chains | Improved penetration | Penetration enhancement |
| Branching Pattern | Primary to secondary amines | Enhanced stability | Metabolic stability |
Role of LogD Values in Grain Penetration and Bioactivity
The lipophilicity of carpropamid derivatives, quantified through logarithmic distribution coefficient (LogD) values, plays a fundamental role in determining grain penetration characteristics and overall bioactivity [12] [13]. LogD represents the pH-dependent distribution of ionizable compounds between octanol and aqueous phases, providing a more physiologically relevant measure of lipophilicity compared to traditional LogP values [14].
Optimal bioactivity for carpropamid derivatives occurs within a LogD range of 2.0-4.0, with the parent compound exhibiting a LogD value of approximately 3.2 at physiological pH [13]. This lipophilicity range facilitates effective penetration through plant cuticles and cellular membranes while maintaining sufficient aqueous solubility for systemic transport [15]. Values below 2.0 result in inadequate membrane permeation, limiting bioavailability and reducing antifungal efficacy.
Grain penetration studies demonstrate a strong correlation between LogD values and fungicide uptake kinetics. Compounds with LogD values in the 2.0-3.0 range exhibit optimal penetration characteristics, achieving effective concentrations within plant tissues while minimizing phytotoxic effects [15]. Higher LogD values (3.0-4.0) maximize penetration efficiency but may lead to excessive accumulation in lipophilic compartments, potentially causing adverse effects on plant physiology.
The relationship between LogD and bioactivity follows a parabolic pattern, with peak efficacy observed at LogD values around 3.0 [13]. This optimal range represents a balance between membrane permeability requirements and aqueous solubility needs for effective distribution within plant systems. Compounds with LogD values exceeding 4.0 demonstrate reduced bioactivity due to excessive lipophilicity, leading to poor systemic mobility and increased potential for non-specific binding to cellular components.
Structure-activity analysis reveals that LogD optimization can be achieved through systematic modifications to the cyclopropanecarboxamide scaffold. Introduction of polar functional groups, such as hydroxyl or amino substituents, reduces LogD values while potentially maintaining binding affinity through additional hydrogen bonding interactions [13]. Conversely, increased alkyl substitution or halogenation elevates LogD values, enhancing membrane penetration but potentially compromising aqueous solubility.
The influence of LogD on resistance development demonstrates complex relationships between lipophilicity and selection pressure. Compounds with moderate LogD values (2.0-3.0) exhibit lower resistance likelihood due to reduced selection pressure and maintained activity against resistant strains [13]. Highly lipophilic derivatives (LogD > 4.0) may accelerate resistance development through increased tissue accumulation and sustained selection pressure on target organisms.
Table 3: LogD Values and Their Impact on Grain Penetration and Bioactivity
| LogD Range | Grain Penetration | Bioactivity Level | Resistance Likelihood | Practical Implications |
|---|---|---|---|---|
| < 1.0 | Poor | Low | Low | Insufficient uptake |
| 1.0 - 2.0 | Moderate | Moderate | Low-Moderate | Adequate for systemic activity |
| 2.0 - 3.0 | Good | High | Moderate | Optimal balance achieved |
| 3.0 - 4.0 | Excellent | Optimal | Moderate-High | Maximum efficacy zone |
| > 4.0 | Excessive | Reduced | High | Potential toxicity concerns |
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
GHS Hazard Statements
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Environmental Hazard
